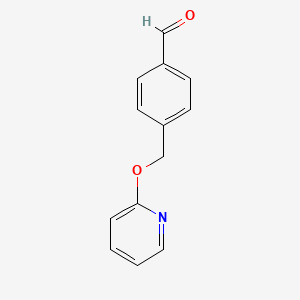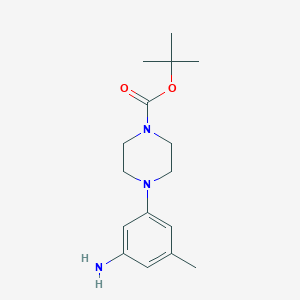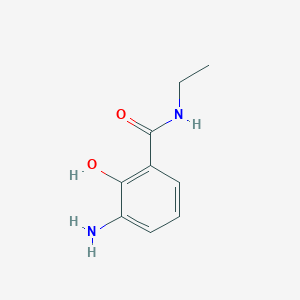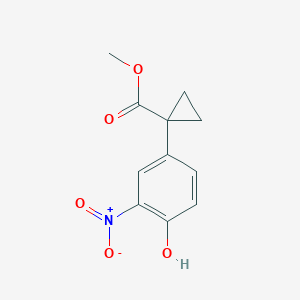![molecular formula C13H20ClNO B1397479 3-{[(4-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride CAS No. 1219971-92-2](/img/structure/B1397479.png)
3-{[(4-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride
Vue d'ensemble
Description
“3-{[(4-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride” is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields of research and industry. It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H18ClNO . The InChI code is 1S/C12H17NO.ClH/c1-10-2-4-11(5-3-10)9-14-12-6-7-13-8-12;/h2-5,12-13H,6-9H2,1H3;1H .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 227.73 g/mol . Other physical and chemical properties are not specified in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Chiral Pyrrolidines: The preparation of chiral 3-methyl-3-substituted-pyrrolidines/pyrrolidinones, starting from specific pyrrolidinones, has been detailed. This process involves the use of a chiral α-methylbenzyl functionality as a nitrogen protecting group and as a chiral auxiliary (Suto, Turner, & Kampf, 1992).
- Intermediate in Quinolone Antibacterials: The compound has been used as an intermediate in the synthesis of quinolone antibacterials, highlighting its significance in medicinal chemistry (Schroeder et al., 1992).
- Pyrrolidines in Cycloaddition Reactions: The synthesis of pyrrolidines through [3+2] cycloaddition, involving N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene, demonstrates the compound’s utility in creating heterocyclic organic compounds with potential industrial applications (Żmigrodzka et al., 2022).
Biological and Pharmacological Activities
- Antiinflammatory Properties: Research on pyrrolidin-2-ones, related to the structure of this compound, shows potential antiinflammatory and analgesic properties, indicating its relevance in drug discovery (Ikuta et al., 1987).
- Anionic Cyclizations to Pyrrolidines: The cyclization of α-amino-organolithiums to form pyrrolidines, employing a chiral auxiliary, sheds light on the stereochemical aspects relevant to drug synthesis (Coldham, Hufton, & Rathmell, 1997).
- Immunoassay Development: The synthesis of compounds structurally related to this compound for immunoassays suggests its importance in biochemical research and diagnostic applications (Desai & Amin, 1991).
Miscellaneous Applications
- Synthesis of Pyrrolidine Alkaloids: New pyrrolidine alkaloids have been isolated and shown to possess larvicidal and nematicidal activities, indicating potential for agricultural and pest control applications (Liu et al., 2016).
- Inhibitory Activity on Tumor Cells: Functionalized pyrrolidines, related to this compound, exhibit inhibitory activity against tumor cells, demonstrating its relevance in cancer research (Fiaux et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
3-[(4-methylphenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-11-2-4-12(5-3-11)9-15-10-13-6-7-14-8-13;/h2-5,13-14H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIDCAZYQNXFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397396.png)

![2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397403.png)
![3-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397405.png)
![2-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397406.png)
![2-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397407.png)
![2-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397408.png)
![4-[2-(3-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride](/img/structure/B1397409.png)






